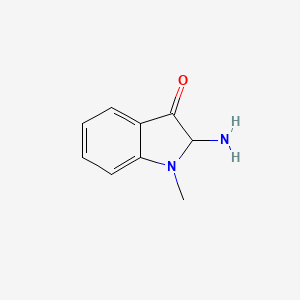

2-Amino-1-methylindolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-1-methyl-2H-indol-3-one |

InChI |

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(12)9(11)10/h2-5,9H,10H2,1H3 |

InChI Key |

BODRTHOBFMGQAO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(=O)C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 1 Methylindolin 3 One and Its Structural Analogs

Direct Synthetic Routes to 2-Amino-1-methylindolin-3-one

The direct synthesis of this compound can be achieved through several methodologies, each offering distinct advantages in terms of efficiency and reaction conditions.

One common approach involves the condensation of an isatin (B1672199) derivative, specifically N-methylisatin, with an appropriate amine. This reaction can be facilitated under either acidic or basic conditions. To enhance reaction rates and yields, microwave irradiation is often employed. evitachem.com

Another established method is the cyclization of N-alkylated anilines. This process entails the reaction of N-methyl-2-bromoaniline with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the indolinone ring. smolecule.com

Palladium-catalyzed cyclization presents a more sophisticated route, offering greater control over the reaction. This method utilizes ortho-alkynylanilines as starting materials, which undergo cyclization in the presence of a palladium catalyst to yield the desired this compound with high purity. smolecule.com

A versatile, metal-free approach for the synthesis of 2-aminoindoles involves the [3+2] annulation of ynamides with anthranils. This method is notable for its efficiency, excellent regioselectivity, and broad functional group tolerance under mild conditions. acs.org

Furthermore, a simple and economical synthesis of N-amino compounds, including 1-amino-2-methylindoline, has been developed. This process involves the treatment of a secondary amine with nitrous acid, followed by reduction with zinc under neutral pH conditions. google.com

Below is a table summarizing the direct synthetic routes to this compound and related structures:

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Key Features |

| Condensation | Isatin derivatives, Amines | Acidic or basic catalysts, Microwave irradiation | Enhanced yield and reduced reaction time with microwave assistance. evitachem.com |

| Cyclization of N-Alkylated Anilines | N-alkylated anilines, α,β-unsaturated carbonyl compounds | Acidic conditions | Simplicity and efficiency. smolecule.com |

| Palladium-Catalyzed Cyclization | ortho-alkynylanilines | Palladium catalyst | High purity of products and controlled reaction conditions. smolecule.com |

| [3+2] Annulation | Ynamides, Anthranils | Metal-free | Environmentally friendly, atom-economical, and high regioselectivity. acs.org |

| Reduction of N-nitroso amines | Secondary amines | Nitrous acid, Zinc | Simple, economical, and avoids carcinogenic N-nitroso amine intermediates. google.com |

Advanced Synthetic Strategies for Indolinone and Oxindole (B195798) Core Structures

The versatility of the indolinone and oxindole cores has spurred the development of advanced synthetic strategies to access a diverse range of substituted analogs. These methods often employ modern catalytic systems and novel reaction pathways to achieve high levels of complexity and stereocontrol.

Aldol (B89426) Condensation Reactions for Substituted Indolinone Architectures

Aldol condensation is a powerful tool for the synthesis of 3-substituted indolin-2-one derivatives. This reaction typically involves the condensation of an indolin-2-one with an aldehyde or ketone in the presence of a catalyst. For instance, the condensation of indolin-2-one with 4-(dimethylamino)benzaldehyde (B131446) in refluxing acetic acid yields 3-(4-(dimethylamino)benzylidene)indolin-2-one. nih.gov This methodology can be extended to various substituted indolin-2-ones and aldehydes to generate a library of derivatives. nih.gov

1,3-Dipolar Cycloaddition Reactions Utilizing Indolinone-Based Dipolarophiles (e.g., with nitrones)

The 1,3-dipolar cycloaddition reaction is a highly effective method for constructing spirooxindole frameworks, which are prominent in many bioactive natural products. researchgate.net In this approach, an indolin-2-one bearing a C=X double bond (where X can be C, N, or O) at the 3-position acts as a dipolarophile, reacting with a 1,3-dipole such as a nitrone. researchgate.net The reaction of a chiral cyclic nitrone with (E)-3-ethylidene-1-methylindolin-2-one has been successfully employed in the total synthesis of maremycins A and D1. researchgate.net The regio- and stereoselectivity of these cycloadditions are highly dependent on the structure of the reactants and the reaction conditions. researchgate.net

Photocatalytic Denitrogenation and C-3 Amination Approaches for Quinolone Derivatization

While specific examples for the direct photocatalytic denitrogenation and C-3 amination of this compound are not extensively detailed in the provided context, the principles of photocatalysis are increasingly applied in the synthesis of related heterocyclic systems. These methods often involve the generation of reactive intermediates under mild, light-induced conditions, allowing for novel bond formations. For instance, gold-catalyzed C-H annulation of ynamides with anthranils or sulfilimines provides a route to 2-aminoindoles, showcasing the potential for catalytic C-H functionalization in this class of compounds. acs.org

Cyclization Reactions in the Formation of Related Heterocyclic Systems (e.g., oxadiazoles, thiadiazoles from indolinone precursors)

The indolinone scaffold serves as a versatile precursor for the synthesis of other heterocyclic systems. Through various cyclization reactions, the core structure can be elaborated to form fused or spirocyclic systems containing oxadiazole or thiadiazole rings. These transformations often involve the reaction of functionalized indolinones with appropriate reagents to build the new heterocyclic ring.

Intramolecular Rearrangement Mechanisms in Indoline (B122111) Oxidative Transformations (e.g., diaziridine intermediates)

Intramolecular rearrangements are key steps in many oxidative transformations of indoline derivatives. For example, the synthesis of communesin alkaloids and perophoramidine (B1225730) utilizes an interrupted Fischer indolization to construct the tetracyclic indoline unit. rsc.org This approach highlights the strategic use of rearrangement reactions to build molecular complexity. In other instances, the formation and subsequent rearrangement of transient intermediates, such as diaziridines, can play a crucial role in the oxidative functionalization of the indoline core.

Elucidation of Reaction Mechanisms in Indolinone Synthesis

The synthesis of indolinones, a core scaffold in numerous bioactive compounds, involves a variety of complex and elegant reaction mechanisms. Understanding these mechanisms is critical for the development of efficient and stereoselective synthetic routes. This section delves into the mechanistic details of several key transformations used to construct this compound and its analogs, focusing on stereochemical control, reaction pathways, and the role of transient species.

E-Enolate Formation and Stereochemical Control in Condensation Processes (e.g., Zimmerman-Traxler model)

Condensation reactions, particularly aldol-type additions, are fundamental to the construction of the indolinone framework. The stereochemical outcome of these reactions is paramount and can often be rationalized and predicted using the Zimmerman-Traxler model. openochem.orgslideshare.net This model posits a six-membered, chair-like transition state for reactions between a metal enolate and an aldehyde or imine electrophile. harvard.edulibretexts.org The geometry of the enolate, whether (E) or (Z), directly influences the relative stereochemistry (syn or anti) of the resulting product by minimizing steric interactions in the transition state. harvard.edu

In the context of synthesizing substituted indolinones, an aldol condensation or a Mannich-type reaction is often a key step. For instance, the reaction of a metal enolate of an N-aryl glycine (B1666218) derivative with an appropriate electrophile can initiate the cyclization to form the indolinone ring. The stereochemistry at the C2 and C3 positions is established during this condensation.

According to the Zimmerman-Traxler model:

An E-enolate leads preferentially to the anti -product, as the substituents on the enolate (R¹) and the electrophile (R²) can both occupy pseudo-equatorial positions in the chair-like transition state, minimizing 1,3-diaxial interactions. harvard.edu

A Z-enolate favors the formation of the syn -product, as this arrangement keeps the bulky R¹ group in an equatorial position, while R² also remains equatorial. harvard.edu

The choice of metal counter-ion and reaction conditions is crucial for selectively generating the desired E- or Z-enolate. ubc.ca For example, lithium enolates, often formed using lithium diisopropylamide (LDA), can provide E-enolates, leading to anti-diastereomers. ubc.ca Conversely, boron enolates, generated using dialkylboron triflates, are well-known to reliably produce Z-enolates and, consequently, syn-aldol adducts with high selectivity. harvard.edulibretexts.org

| Enolate Geometry | Favored Transition State Conformation | Predicted Product Diastereomer | Key Steric Interaction Minimized |

|---|---|---|---|

| (E)-Enolate | Chair-like, R¹ and R² equatorial | Anti | 1,3-diaxial interaction between R¹ and R² |

| (Z)-Enolate | Chair-like, R¹ equatorial, R² equatorial | Syn | 1,3-diaxial interaction between R¹ and the enolate methyl group |

This model provides a powerful predictive tool for designing synthetic routes to diastereomerically pure indolinones, where control over the C2 amino group and a C3 substituent is required. By carefully selecting the base, solvent, and additives, chemists can favor the formation of either the E- or Z-enolate, thereby directing the stereochemical course of the key bond-forming step. nih.govchemrxiv.orgnih.gov

Investigating the Reversibility and Diastereoselectivity of Cycloaddition Pathways

Cycloaddition reactions, particularly [3+2] cycloadditions, represent an efficient strategy for constructing complex spirocyclic indolinones. researchgate.netmdpi.com A significant finding in this area is the discovery that certain cycloaddition pathways are reversible. researchgate.netnih.gov This reversibility can be exploited to control the diastereoselectivity of the reaction, as the product distribution can be shifted towards the thermodynamically most stable diastereomer under appropriate conditions. mdpi.com

A notable example is the 1,3-dipolar cycloaddition of nitrones to 2-(2-oxoindoline-3-ylidene)acetates, which are derivatives of the indolinone core. researchgate.netmdpi.com These reactions can yield highly functionalized spiroisoxazolidine-indolinone adducts. Research has shown that the reaction's regio- and stereoselectivity depend on the starting materials and reaction conditions. mdpi.com Crucially, the reversibility of the cycloaddition allows for thermodynamic control over the stereochemical outcome. researchgate.netmdpi.com If one diastereomer is formed faster (kinetic product) but is less stable than another, heating the reaction mixture can cause a retro-cycloaddition, allowing the system to equilibrate to the more stable thermodynamic product. researchgate.net

| Factor | Influence on Reaction Outcome | Mechanism of Control | Reference |

|---|---|---|---|

| Reaction Temperature | Can change the ratio of diastereomeric products. | Higher temperatures can favor the thermodynamically more stable isomer by enabling the reverse reaction. | mdpi.com |

| Solvent | Can affect the solubility of reactants and the stability of transition states, influencing product ratios. | Differential solvation of transition states leading to different diastereomers. | researchgate.net |

| Substituent Structure | The steric and electronic nature of substituents on both the dipolarophile (indolinone) and the dipole (nitrone) dictates the kinetic and thermodynamic preferences. | Steric hindrance and electronic interactions in the transition states and final products. | mdpi.com |

Photoinduced Electron Transfer (PET) Mechanisms in Photoredox Catalysis for Indole (B1671886) Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. mdpi.comsigmaaldrich.com The underlying mechanism for many of these transformations is Photoinduced Electron Transfer (PET). sigmaaldrich.comfrontiersin.org In a typical PET cycle, a photocatalyst absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant or reductant. sigmaaldrich.com This excited catalyst can then engage a substrate in a single-electron transfer (SET) event, generating a radical ion. mdpi.com

In the synthesis of indoline scaffolds, which are hydrogenated precursors to indoles and structurally related to indolinones, PET mechanisms are particularly effective. mdpi.com For the synthesis of 2-substituted indolines from N-protected indoles, the process can be initiated by the photo-oxidation of the indole ring. mdpi.com

A plausible PET mechanism for the functionalization of an indole derivative involves the following steps:

Excitation : A photocatalyst (e.g., an organic dye or a transition-metal complex) absorbs a photon of visible light to reach an excited state (PC*). beilstein-journals.org

Electron Transfer : The excited photocatalyst oxidizes the electron-rich indole substrate (e.g., N-Boc-indole) to form an indole radical cation. mdpi.com

Nucleophilic Attack : A nucleophile present in the reaction medium attacks the indole radical cation. This attack typically occurs at the C2 position, leading to a dearomatized radical intermediate.

Reduction and Protonation : The resulting radical is then reduced by a sacrificial electron donor or the reduced form of the photocatalyst and subsequently protonated to yield the final 2-substituted indoline product, regenerating the ground-state photocatalyst. mdpi.com

This strategy allows for the introduction of various nucleophiles, including hydroxide (B78521), alkoxides, and cyanide, at the C2 position of the indole core under mild, metal-free conditions when using organic photoredox catalysts. mdpi.com The principles of PET can be extended to the synthesis of indolinone analogs by designing substrates that, upon functionalization, can be oxidized to the corresponding 3-oxo functionality.

Characterization of Transient Intermediates in Cascade Reaction Sequences (e.g., triazoline species)

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a series of transformations occur in a single pot without the isolation of intermediates. wikipedia.orgnih.gov These sequences often proceed through transient, high-energy intermediates that are immediately consumed in a subsequent step. nih.gov The characterization or trapping of these intermediates is crucial for elucidating the reaction mechanism.

In the synthesis of indole and indolinone derivatives, cascade reactions involving triazole or triazoline intermediates have been developed. mdpi.comresearchgate.netkoreascience.kr A metal-free approach for synthesizing indole derivatives involves the thermal ring-opening of an aryl triazole. mdpi.comresearchgate.net The proposed mechanism proceeds through several transient species:

Dimroth Equilibrium : The starting 1,2,3-triazole undergoes a Dimroth rearrangement.

Nitrogen Extrusion & Rearrangement : This is followed by the extrusion of a nitrogen molecule (N₂) and a Wolff-type rearrangement to form a highly reactive ketenimine intermediate.

Nucleophilic Addition : An amine nucleophile adds to the ketenimine, generating an N-aryl ethene-1,1-diamine.

Cyclization : This diamine intermediate is then subjected to oxidative cyclization, often using an oxidant like iodine, to form the final indole product. mdpi.comresearchgate.net

Computational and Theoretical Chemical Investigations of 2 Amino 1 Methylindolin 3 One and Indolinone Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems with high accuracy. rsdjournal.org These calculations are based on the principles of quantum mechanics and can elucidate electronic structure, molecular properties, and the intricate details of chemical reactions. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.commdpi.com It has been effectively applied to a wide range of compounds, from simple organic molecules to complex multidimensional structures, helping to clarify the fundamental mechanisms that govern the reactivity of molecular systems. nih.gov In the study of indolinone derivatives, DFT is frequently employed for geometric optimization to find the most stable molecular conformation and to calculate a variety of electronic properties. researchgate.netnih.gov

Researchers utilize various DFT functionals and basis sets to achieve accurate predictions. For instance, the B3LYP functional combined with the 6-311G(d,p) basis set has been used to assess the structural features and electronic properties of chloro and nitro indolinone derivatives. nih.gov Other studies have employed different levels of theory, such as PBE0-D3BJ/Def2TZVPP, to investigate reaction selectivities, highlighting the importance of choosing the appropriate functional for the system under study. researchgate.net These computational approaches allow for the calculation of key structural parameters (bond lengths and angles) and global reactivity descriptors, which provide insight into the molecule's stability and reactivity. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Indolinone Derivative Studies

| Functional/Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Structural features, electronic properties, global reactivity parameters | nih.gov |

| PBE0-D3BJ | Def2TZVPP | Regio- and stereoselectivity of cycloaddition reactions | researchgate.net |

| B3LYP | 6-311G++(d,p) | Calculation of HOMO/LUMO energies, NBO analysis of hybrids | nih.gov |

| B3LYP | 6-311++G(d,p) | Optimization and vibrational analyses | researchgate.net |

| B3PW91 | 6-31+G(d,p) | Geometry optimization and wavefunction calculations | researchgate.net |

Global reactivity parameters derived from the energies of frontier molecular orbitals are crucial for understanding chemical behavior. These parameters, including ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), hardness (η), and global softness (σ), quantify a molecule's tendency to donate or accept electrons. For example, a study on nitro and chloro indolinone derivatives calculated these values, suggesting one derivative to be a better electron donor and the other a better electron acceptor, which aligns with the electronic nature of their respective substituents. nih.gov

Table 2: Global Reactivity Parameters (GRPs) for Two Indolinone Derivatives (C1 and C2) Data obtained using the B3LYP/6-311G(d,p) approach with implicit water effects.

| Parameter | Compound C1 (eV) | Compound C2 (eV) | Significance |

|---|---|---|---|

| E(HOMO) | -6.14 | -6.23 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -2.71 | -2.96 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Ionization Potential (IP) | 6.14 | 6.23 | The energy required to remove an electron. |

| Electron Affinity (EA) | 2.71 | 2.96 | The energy released when an electron is added. |

Source: Adapted from Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining reaction mechanisms and predicting reactivity. wikipedia.orglibretexts.org Developed by Kenichi Fukui, the theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The HOMO is considered the nucleophilic orbital, while the LUMO is the electrophilic orbital. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

In the context of indolinone derivatives, FMO analysis is instrumental in understanding their behavior in reactions such as cycloadditions. For the [3+2] cycloaddition of a (Z)-3-(4-chlorobenzylidene)-1-methylindolin-2-one, FMO calculations revealed a dominant interaction between the HOMO of the indolinone derivative (the multiple bond system) and the LUMO of the reacting three-atom component (TAC). researchgate.net This type of analysis helps predict the feasibility and stereoselectivity of pericyclic reactions. wikipedia.orgnumberanalytics.com FMO theory findings often emphasize that the key bonding interaction involves the overlap between the occupied π-orbital of one reactant and the vacant π*-orbital of the other. researchgate.net

Table 3: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Role in Reactivity Prediction |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital: The outermost orbital containing electrons. It acts as an electron donor (nucleophile). | A higher HOMO energy indicates a greater tendency to donate electrons. taylorandfrancis.com |

| LUMO | Lowest Unoccupied Molecular Orbital: The innermost orbital without electrons. It acts as an electron acceptor (electrophile). | A lower LUMO energy signifies a greater ability to accept electrons. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO: A measure of molecular excitability and chemical reactivity. | A small gap suggests the molecule is more polarizable and reactive. A large gap indicates high stability. taylorandfrancis.com |

The interaction between these frontier orbitals leads to the formation of new chemical bonds, and their relative energies and symmetries determine the course of the reaction. numberanalytics.comtaylorandfrancis.com

While FMO theory focuses on orbital interactions, the Molecular Electron Density Theory (MEDT) offers a complementary perspective by asserting that the capacity for changes in electron density governs molecular reactivity. mdpi.com MEDT studies analyze the changes in electron density along a reaction pathway to provide a rigorous quantum chemical understanding of the molecular mechanism. mdpi.comrsc.org This approach is particularly insightful for cycloaddition reactions involving indolinone derivatives.

MEDT utilizes tools like the topological analysis of the Electron Localization Function (ELF), which provides a quantitative picture of bond formation and breaking. luisrdomingo.comresearchgate.net For example, an MEDT study of a [3+2] cycloaddition reaction involving an indolin-2-one derivative classified the reaction as having a non-polar character. researchgate.net The ELF analysis of the reacting nitrile oxide characterized it as a zwitterionic species. researchgate.net In other cycloaddition studies, ELF analysis has revealed that reactions proceed via a one-step, two-stage mechanism, where the formation of the two new single bonds is asynchronous. researchgate.netmaxapress.com This detailed mechanistic insight, distinguishing between concerted, stepwise, or asynchronous bond formation, is a key strength of MEDT. rsc.orgmaxapress.com MEDT studies have successfully established correlations between the electronic structure of reactants and their reactivity, classifying reactions based on their electronic nature. luisrdomingo.comsemanticscholar.org

To gain a deeper understanding of reaction barriers, the Distortion/Interaction model, also known as the Activation Strain Model (ASM), is a powerful analytical tool. nih.govnih.gov This model partitions the activation energy (ΔE≠) of a reaction into two key components:

Distortion Energy (ΔE_dist) or Activation Strain (ΔE_strain≠): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt at the transition state. This term is inherently destabilizing. nih.govnih.gov

Interaction Energy (ΔE_int≠): The actual interaction energy between the distorted reactant molecules in the transition state. This term is stabilizing and includes electrostatic and orbital interaction components. nih.govnih.gov

The transition state represents the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing distortion energy. nih.gov Analysis of these components can reveal whether a reaction's rate is controlled by the energy needed to distort the reactants or by the strength of their interaction at the transition state.

In a study of [3+2] cycloaddition reactions involving (Z)- and (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one, distortion/interaction analysis revealed that the reactions are under distortion control. researchgate.net This means the primary contributor to the activation barrier is the energy required to bend and stretch the reactants into the correct geometry for the reaction to proceed. This type of analysis has been successfully applied to various cycloaddition reactions, demonstrating that enhanced reactivity in strained systems can be attributed not only to a reduced distortion energy but also to more favorable orbital interactions. researchgate.netd-nb.info

Advanced Molecular Modeling and Docking Simulations

Beyond elucidating reaction mechanisms, computational methods are crucial for predicting how molecules like 2-Amino-1-methylindolin-3-one and its derivatives interact with biological macromolecules. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger target molecule, such as a protein or DNA. frontiersin.orgtandfonline.com

The indole (B1671886) nucleus is a common scaffold in molecules known to bind to DNA. ias.ac.in Computational studies, often in conjunction with experimental methods, have provided significant evidence that indole and indolinone derivatives can bind to the minor groove of DNA. ias.ac.inresearchgate.net The DNA minor groove is a key recognition site for many small molecules and proteins. beilstein-journals.org

Molecular docking simulations of indole derivatives with DNA have shown that these complexes are largely stabilized by hydrogen bonds and van der Waals forces. ias.ac.in For instance, docking studies of bis-indolinone derivatives with a specific DNA structure known as a G-quadruplex predicted that the most favorable binding mode involves the ligand's core lying parallel to a G-tetrad, enabling extensive π-π stacking interactions. frontiersin.org In some cases, specific hydrogen bonds between the indolinone's NH group and the deoxyribose backbone of DNA were also observed. frontiersin.org

These computational approaches are not limited to DNA. Docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been used to study indolinone derivatives as inhibitors of protein kinases, which are important targets in cancer therapy. researchgate.net Such studies help to rationalize the structure-activity relationships of a series of compounds, providing structural insights that are consistent with experimental data and guiding the design of more potent inhibitors. researchgate.netresearchgate.net

Table 5: Summary of Molecular Docking Studies on Indolinone Derivatives

| Derivative Class | Biological Target | Key Interactions Predicted | Computational Method/Software | Reference |

|---|---|---|---|---|

| Indole derivatives | DNA minor groove | Hydrogen bonding, van der Waals forces | PreD-DICTA, Docking | ias.ac.inresearchgate.net |

| Bis-indolinone derivatives | Human telomeric G-quadruplex (DNA) | π-π stacking, hydrogen bonding | AutoDock | frontiersin.org |

| Spiro-indole-coumarin hybrids | DNA G-quadruplex | High binding energy interactions | Molecular Docking | nih.gov |

| Indolinone-based inhibitors | 3-Phosphoinositide-dependent protein kinase-1 (PDK1) | Detailed microscopic binding structures | Molecular Docking, 3D-QSAR (CoMFA, CoMSIA) | researchgate.net |

Predictive Modeling of Enzyme Active Site Binding and Inhibition Mechanisms

Computational techniques, particularly molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are pivotal in understanding how indolinone derivatives, including this compound, interact with and inhibit enzyme targets. These predictive models provide crucial insights into the binding modes and the structural requirements for potent inhibitory activity, guiding the design of new therapeutic agents. researchgate.netacs.org

Molecular docking studies have been extensively used to explore the binding patterns of indolinone derivatives within the active sites of various enzymes. plos.org For instance, in studies targeting enzymes relevant to diabetes, such as α-amylase and dipeptidyl peptidase-IV (DPP-IV), docking analyses have successfully identified key interactions. These studies reveal that the indolinone scaffold can form strong hydrogen bonds and π-H interactions with critical amino acid residues in the enzyme's active site, which are essential for inhibition. plos.org For example, docking studies of indolinone derivatives against 3-phosphoinositide-dependent protein kinase-1 (PDK1), an anticancer drug target, have elucidated the detailed microscopic structures of the enzyme-inhibitor complexes. researchgate.netacs.org

The combination of molecular docking with 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has yielded robust predictive models. researchgate.netalliedacademies.org These models correlate the 3D structural features of the molecules with their biological activities. For PDK1 inhibitors, CoMFA and CoMSIA models have shown high predictive power, with q² values of 0.737 and 0.824, respectively, indicating good internal predictive ability. researchgate.netacs.org The contour maps generated from these models help to visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thereby guiding the structural optimization of inhibitor candidates. researchgate.netacs.org

Similar approaches have been applied to other enzyme targets. Theoretical studies on indolin-2-one derivatives as inhibitors of Aurora B kinase, another cancer target, used docking to identify crucial hydrogen bond interactions with residues like Glu171 and Ala173, which are key for potency. researchgate.net Likewise, investigations into indolinone-based inhibitors of acetylcholinesterase (AChE), relevant for Alzheimer's disease, have used molecular modeling to propose binding modes within the enzyme's active-site gorge, showing a mixed-type inhibition mechanism.

The data below summarizes findings from various predictive modeling studies on indolinone derivatives, highlighting the enzymes targeted, the computational methods used, and the key interactions identified.

| Target Enzyme | Computational Method | Key Findings & Interactions | Reference |

| α-Amylase, DPP-IV | Molecular Docking | Formation of strong H-bonds with active site residues (e.g., HIS242, Lys195 for protein glycation). | plos.org |

| PDK1 | 3D-QSAR (CoMFA, CoMSIA), Docking | Developed models with high predictive power (q² > 0.7). Identified key structural requirements for inhibition. | researchgate.netacs.org |

| Acetylcholinesterase (AChE) | Molecular Modeling | Proposed dual-binding site interaction; mixed-type inhibition mechanism identified. | |

| Aurora B Kinase | Molecular Docking | Hydrogen bond interactions with Glu171 and Ala173 are crucial for inhibitory potency. | researchgate.net |

| FLT3 Kinase | Molecular Docking | Identified promising derivatives for synthesis and evaluation based on binding energy and interactions. | nih.gov |

| Cholinesterases (AChE, BuChE) | Molecular Docking | Analyzed binding interactions at active sites to explain inhibitory effects. | tandfonline.comnih.gov |

These computational models are instrumental in the rational design of novel and more potent indolinone-based inhibitors. By predicting the biological activity and binding modes of new compounds, these in silico approaches significantly accelerate the drug discovery process. researchgate.netontosight.ai

Conformational Analysis and Intermolecular Hydrogen Bonding Network Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to form non-covalent interactions. For this compound and its derivatives, computational methods like Density Functional Theory (DFT) and X-ray crystallography are used to perform conformational analysis and elucidate the complex network of intermolecular hydrogen bonds. frontiersin.orgaun.edu.eg

Conformational analysis of indolinone derivatives reveals the molecule's preferred spatial arrangements. DFT calculations have been used to investigate the structures and relative stabilities of different isomers, such as the (E) and (Z) isomers of Schiff base derivatives of isatin (B1672199). aun.edu.eg These studies show that even minor structural changes can lead to significant differences in molecular geometry, which can be validated by comparing computed parameters with experimental data from X-ray crystallography. aun.edu.eg The planarity of the indolinone ring system and the orientation of its substituents are critical conformational features. For instance, studies on chloro and nitro indolinone derivatives showed that the non-planarity of one derivative compared to another could be related to its higher water solubility. frontiersin.org The introduction of different substituents can restrict the conformational freedom of the molecule, influencing how it fits into a biological target. nih.gov

Intermolecular hydrogen bonding is a defining feature of the crystal structure and molecular interactions of indolinone derivatives. frontiersin.orgyyu.edu.tr These bonds play a crucial role in stabilizing the crystal lattice and mediating interactions with biological macromolecules. researchgate.net X-ray analysis of a compound structurally related to this compound, 3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-5-fluoro-3-hydroxy-1-methylindolin-2-one, confirmed the importance of these interactions. nih.gov Its crystal structure is stabilized by a series of intermolecular O—H···N, N—H···O, and N—H···F hydrogen bonds, which create a supramolecular assembly. nih.gov

DFT studies further illuminate the nature of these interactions. Molecular Electrostatic Potential (MEP) analysis can predict the regions of a molecule that are likely to be involved in hydrogen bonding. frontiersin.org For some indolinone derivatives, MEP analysis has implied that they can form both intermolecular hydrogen bonds and dispersion interactions with solvent and biomolecules, which aligns with their observed solubility. frontiersin.org The presence and strength of hydrogen bonds can be diverse, including N-H···O, O-H···N, and O-H···O interactions, which dictate the formation of molecular networks in the solid state. mdpi.com

The table below details the types of interactions and structural features elucidated through conformational and hydrogen bonding analyses for indolinone-related compounds.

| Compound Type | Method of Analysis | Key Conformational Features | Intermolecular Hydrogen Bonding Details | Reference |

| Isatin Schiff Base | DFT, X-ray Crystallography | Comparison of (E) and (Z) isomer stability; validation of computed structures. | π-π stacking interactions stabilize crystal dimers. | aun.edu.eg |

| Chloro/Nitro Indolinones | DFT (B3LYP/6-311G(d,p)), MEP | Non-planarity linked to water solubility; intramolecular hydrogen bonds identified. | Potential for intermolecular H-bonding and dispersion interactions with solvents. | frontiersin.org |

| 5-Trifluoromethoxy-2-indolinones | Molecular Docking | Analysis of binding conformations in cholinesterase active sites. | Implied H-bonding with enzyme residues. | nih.gov |

| Fluoro-hydroxy-methylindolinone | X-ray Analysis | Planar isatin ring, dihedral angle between moieties determined. | Extensive network of O—H···N, N—H···O, N—H···F, and O—H···O bonds. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Biochemical Studies of Indolinone Derivatives

Elucidation of Specific Molecular Targets and Biochemical Pathways

The therapeutic potential of indolinone derivatives stems from their ability to interact with a wide array of biological targets, primarily enzymes and receptors involved in critical cellular signaling pathways. ontosight.ai A predominant area of investigation has been their role as kinase inhibitors. nih.gov

Key molecular targets identified for various indolinone analogues include:

Receptor Tyrosine Kinases (RTKs): Many indolinone derivatives function as potent inhibitors of RTKs, which are crucial for processes like cell proliferation and angiogenesis. researchgate.net The most frequently cited targets in this family are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2. researchgate.netresearchgate.netnih.gov By inhibiting VEGFR, these compounds can disrupt the signaling cascade that leads to the formation of new blood vessels. researchgate.netresearchgate.net Other RTKs targeted by indolinone analogues include Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. acs.org

Non-receptor Serine/Threonine Kinases: Beyond RTKs, indolinones inhibit other kinase families. Targets include p21-activated kinase 1 (PAK1), which is involved in cancer cell proliferation and migration, and 3-Phosphoinositide-dependent protein kinase-1 (PDK-1), a key component in the PI3K/AKT signaling pathway. nih.govacs.orggoogle.com Some derivatives also inhibit the phosphorylation of the oncoprotein kinase Akt. nih.gov

Other Enzymes: The scope of indolinone activity extends beyond kinases. Certain derivatives have been identified as inhibitors of Cathepsin C (CTSC), a protease involved in inflammatory processes. nih.gov Others act as inhibitors of influenza neuraminidase, an enzyme crucial for viral replication, or urease, an enzyme implicated in peptic ulcer disease. nih.govresearchgate.net

Protein-Protein Interactions: Some complex spiro-indolinone derivatives have been designed to inhibit the p53–MDM2 protein-protein interaction, which is a key mechanism for tumor suppression. mdpi.com

Structural Proteins: Certain analogues have been shown to inhibit the assembly of tubulin, a protein essential for forming the microtubules of the cellular cytoskeleton. nih.gov

Mechanistic Investigation of Enzyme Inhibition and Receptor Modulation by Indolinone Analogues

The mechanisms by which indolinone derivatives modulate their targets are diverse and depend on both the specific analogue and the target protein.

For their well-documented role as kinase inhibitors, the primary mechanism involves competition with adenosine (B11128) triphosphate (ATP). nih.gov These small molecules are designed to fit into the ATP-binding pocket on the kinase domain. nih.gov By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and halting the signaling cascade. nih.govwikipedia.org

More specific mechanisms have also been elucidated:

Allosteric Inhibition: Some inhibitors bind to an allosteric site, which is a location on the enzyme distinct from the active site. wikipedia.orgsavemyexams.com This binding event induces a conformational change in the enzyme's structure, altering the shape of the active site and reducing its affinity for the substrate. savemyexams.com For example, certain indolinone-based influenza neuraminidase inhibitors bind to a "430-cavity," which is different from the conventional active site targeted by commercial drugs. nih.gov

Specific Pocket Binding: High-resolution structural studies have revealed detailed binding modes. For instance, an indolinone derivative designed to inhibit Cathepsin C was found to bind to the S2 pocket and S1 site of the enzyme to exert its inhibitory effect. nih.gov

Slow-Binding Inhibition: In some cases, the inhibition is a two-step process. An initial, rapid formation of an enzyme-inhibitor complex is followed by a slower isomerization to a more stable, final complex. researchgate.net This mechanism has been observed in the inhibition of urease by certain analogues. researchgate.net

Detailed Analysis of the Impact of Specific Substituents on Mechanistic Activity (e.g., C7 methyl group, amino and hydroxy functionalities)

The biological activity of indolinone derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.

Methyl Groups: The position of methyl groups significantly influences activity. A methyl group at the C7 position, as seen in 7-Methylindolin-2-one, is reported to create a balance of hydrophobicity and steric effects that can be optimal for anticancer activity. In one study, a compound with a C7 methyl group showed a dose-dependent reduction in the viability of HeLa cancer cells. In contrast, other research on bis-indolinone derivatives showed that introducing a methyl group on the indolinone nitrogen (N1 position) helped maintain or increase cytotoxic efficacy. mdpi.com The presence of methyl groups at the C4 and C6 positions can enhance the electron density of the indole (B1671886) ring, which in turn increases its nucleophilicity compared to derivatives with electron-withdrawing groups.

Amino and Hydroxy Functionalities: The introduction of polar groups like amino (-NH2) and hydroxy (-OH) has varied effects. In one series of bis-indolinone derivatives, the introduction of a hydroxy group at the C5 position led to a loss of cytotoxic activity. mdpi.com Conversely, indoline (B122111) derivatives (a related scaffold) substituted with amino or alcohol groups at the N1 position showed potent anti-inflammatory activity. acs.org The protonation state of an amino group is also critical; in its hydrochloride salt form, the protonated amine's hydrogen-bonding capacity is altered compared to the neutral amino group found in other analogues.

Halogens: Halogen substitutions are common in indolinone drug design. In one study of VEGFR-2 inhibitors, different halogen substitutions (F, Cl, Br) had little effect on the biochemical enzyme inhibition but significantly affected cellular activities. acs.org In another series of bis-indolinones, substituting a chlorine atom at position 5 with a bromine atom led to the most active compound in the series. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation in Indolinone Chemistry

X-ray Single Crystal Diffraction for Absolute Stereochemistry and Molecular Conformation Determination

X-ray single crystal diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of a molecule's absolute stereochemistry and conformation. mdpi.comnih.govresearchgate.netanton-paar.com This technique is indispensable for resolving the spatial orientation of atoms and functional groups, which is critical for understanding reaction mechanisms and structure-activity relationships. nih.gov

In the context of indolinone chemistry, X-ray diffraction analysis reveals key structural parameters such as bond lengths, bond angles, and torsional angles. For instance, in derivatives of indolinone, the planarity of the indole (B1671886) ring system and the dihedral angle between the indole and any substituents are crucial geometric features that influence the molecule's properties. The crystal structure of a substituted indolinone, for example, can show a near-perpendicular arrangement between the indole ring and a phenyl substituent, a conformation dictated by steric hindrance.

The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide a fundamental understanding of the molecular packing and intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the crystal lattice. nih.govmdpi.com For chiral indolinone derivatives, determining the absolute configuration is paramount. researchgate.netunimi.itchinesechemsoc.org This can be achieved through the analysis of anomalous dispersion effects, often aided by the presence of a heavy atom in the structure. researchgate.netsoton.ac.uk

Table 1: Representative Crystallographic Data for an Indolinone Derivative

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Indole-Phenyl) | 72.17° |

| Maximum Deviation (N atom) | 0.020 Å |

This table presents example data for a substituted indolinone to illustrate the type of information obtained from X-ray diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical tool for elucidating the structure of organic molecules in solution. For 2-Amino-1-methylindolin-3-one and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals. nih.govmdpi.combas.bg

¹H NMR provides information on the chemical environment and connectivity of protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants are indicative of the electronic environment and neighboring protons.

¹³C NMR offers direct insight into the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. For instance, the carbonyl carbon of the indolinone ring typically resonates at a characteristic downfield shift. nih.govbhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Indolinone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.05 (s, 3H) | 26.08 |

| C-H (aromatic) | 6.85-7.18 (m) | 109.14 - 128.95 |

| C=O | - | 173.97 |

This table provides representative NMR data for a substituted indolinone derivative to demonstrate the type of information acquired. Specific shifts for this compound would require experimental determination. nih.gov

⁷⁷Se NMR , although less common, is a valuable tool for studying organoselenium compounds, including those incorporating an indolinone scaffold. dokumen.pubresearchgate.net The wide chemical shift range of ⁷⁷Se NMR provides high resolution for distinguishing different selenium environments. nih.govhuji.ac.il However, its low natural abundance and sensitivity can pose challenges, often requiring specialized techniques like cross-polarization magic-angle spinning (CP-MAS) for solid-state analysis. nih.govresearchgate.net The chemical shift of ⁷⁷Se is highly sensitive to the local geometry, making it a powerful probe for conformational analysis in seleno-indolinone derivatives. researchgate.net

High-Resolution Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, allowing for the deduction of its elemental composition with high confidence. alevelchemistry.co.ukresearchgate.net Unlike low-resolution mass spectrometry, HRMS can differentiate between molecules with the same nominal mass but different elemental formulas. alevelchemistry.co.uk

For this compound, HRMS would provide its exact mass, confirming the molecular formula. The technique is also invaluable for studying fragmentation pathways. longdom.orgacs.org By analyzing the fragments produced upon ionization, detailed structural information can be obtained. Soft ionization techniques like Electrospray Ionization (ESI) often produce the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) experiments can then be performed to induce and analyze fragmentation, providing deeper structural insights. researchgate.netnih.govnih.gov

The fragmentation pattern of indolinone derivatives often reveals characteristic losses. For example, the loss of a substituent group or the cleavage of the lactam ring can provide diagnostic peaks in the mass spectrum.

Table 3: Example HRMS Data and Fragmentation

| Ion | m/z (observed) | m/z (calculated) | Formula |

| [M+H]⁺ | 278.01 | 278.0061 | C₁₄H₁₀Cl₂NO |

| [M-CO+H]⁺ | 250.01 | 250.0112 | C₁₃H₁₀Cl₂N |

This table illustrates the type of data obtained from HRMS and tandem MS experiments for a dichlorinated indolinone derivative, demonstrating the accuracy and fragmentation information. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of a molecule. itwreagents.com

IR Spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. copbela.orglibretexts.org For this compound, key absorptions would include the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the highly characteristic C=O stretching of the lactam carbonyl group. nih.govresearchgate.netvulcanchem.com The position of the carbonyl absorption can be indicative of ring strain and electronic effects within the indolinone system.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. mrclab.com The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule. For indolinone derivatives, the aromatic ring and the carbonyl group constitute the primary chromophores. istanbul.edu.tr

Table 4: Typical Spectroscopic Data for Indolinone Derivatives

| Spectroscopic Technique | Characteristic Absorption |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1710 (C=O stretch), ~1600 (C=C aromatic stretch) |

| UV-Vis (nm) | λ_max ~250-350 (π → π* and n → π* transitions) |

This table provides a general overview of the expected spectroscopic data for an indolinone derivative. Actual values for this compound would need to be determined experimentally.

Kinetic Spectrophotometry for the Quantitative Determination of Reaction Rates and Mechanistic Pathways

Kinetic spectrophotometry is a powerful technique used to study the rates of chemical reactions by monitoring the change in absorbance of a reactant or product over time at a specific wavelength. ebsco.comlibretexts.orglibretexts.org This method allows for the quantitative determination of reaction rates, which is fundamental to elucidating reaction mechanisms. openstax.orgbirmingham.ac.uk

By systematically varying the concentrations of reactants and observing the effect on the reaction rate, the rate law for the reaction can be determined. This provides crucial information about the molecularity of the rate-determining step. For reactions involving this compound, kinetic spectrophotometry can be employed to study its formation or its subsequent reactions by monitoring the appearance or disappearance of a chromophoric species. The data obtained can be used to propose and validate mechanistic pathways.

Advanced Chromatographic Techniques (e.g., RP-HPLC-MS DAD) for Reaction Monitoring and Product Profiling

Advanced chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), are indispensable for monitoring the progress of chemical reactions and for product profiling. ajrconline.orgijprajournal.comijpsjournal.com

RP-HPLC separates the components of a reaction mixture based on their polarity. This allows for the quantification of reactants, intermediates, and products over time. The DAD provides UV-Vis spectra for each eluting peak, aiding in peak identification and purity assessment. Coupling HPLC with MS provides molecular weight and structural information for each separated component, enabling the identification of known and unknown products and byproducts. researchgate.net

Applications of 2 Amino 1 Methylindolin 3 One Scaffolds in Organic Synthesis

Utilization in the Rational Design and Development of Novel Heterocyclic Building Blocks

The inherent reactivity of 2-Amino-1-methylindolin-3-one makes it an excellent starting material for the rational design of novel heterocyclic building blocks. The strategic placement of its amino and carbonyl groups facilitates a variety of chemical transformations, leading to the formation of more elaborate structures, particularly those containing fused or spirocyclic ring systems. evitachem.com

A primary application involves its use in condensation reactions. The active methylene (B1212753) group adjacent to the carbonyl can participate in aldol-type condensations with various electrophiles. For instance, reactions with isatin (B1672199) derivatives (which possess a similar core structure) can lead to complex dimeric structures, a strategy often employed in the synthesis of natural product analogues. nih.gov Similarly, the amino group can act as a potent nucleophile, reacting with suitable partners to build new ring systems. evitachem.com

Furthermore, the indolinone core is a valuable component in cycloaddition reactions. The double bond of an enamine tautomer or a derivative can participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides, yielding complex spiro-pyrrolidinyl oxindoles. evitachem.comresearchgate.net These spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. Theoretical and experimental studies on related 3-ylidene-1-methylindolin-2-ones demonstrate their utility in cycloadditions with nitrile oxides to form spiro-isoxazoline derivatives, showcasing the versatility of the indolinone scaffold in constructing five-membered heterocycles. researchgate.net

The transformation of the aminoindoline moiety into other heterocyclic systems is also a documented strategy. Ring expansion reactions, for example, can convert aminoindoles into cinnoline (B1195905) derivatives, highlighting the potential for skeletal rearrangement to access entirely different heterocyclic cores. researchgate.net The strategic manipulation of the functional groups on the this compound scaffold thus provides a reliable pathway to a diverse array of novel heterocyclic building blocks.

Table 1: Reactions for Generating Novel Heterocyclic Building Blocks

| Reaction Type | Reactant Partner(s) | Resulting Heterocyclic System | Citation |

|---|---|---|---|

| Aldol (B89426) Condensation | Isatin derivatives, Aldehydes | Complex dimeric indoles, 3-substituted indolinones | evitachem.comnih.gov |

| [3+2] Cycloaddition | Azomethine ylides, Nitrile Oxides | Spiro-pyrrolidinyl oxindoles, Spiro-isoxazolinyl oxindoles | evitachem.comresearchgate.net |

| Nucleophilic Substitution | Electrophilic reagents | N-functionalized derivatives | evitachem.com |

Incorporation into Multi-Step Synthetic Strategies for Architecturally Complex Organic Molecules

The functional group tolerance and predictable reactivity of the this compound scaffold make it a valuable intermediate for incorporation into longer, multi-step synthetic sequences aimed at architecturally complex molecules. youtube.comlibretexts.org Its utility is particularly evident in syntheses targeting natural products and their analogues, which often feature the oxindole (B195798) core.

In a multi-step synthesis, a building block must offer handles for sequential chemical modifications. This compound provides several such points. The amino group can be acylated, alkylated, or used as a directing group, while the carbonyl group can undergo reduction to an alcohol or participate in olefination reactions to introduce new carbon-carbon bonds. smolecule.com For example, the conversion of the carbonyl to an exocyclic double bond, as seen in (E)-3-ethylidene-1-methylindolin-2-one, creates a reactive Michael acceptor and a dienophile for subsequent cycloaddition reactions. This exact strategy has been pivotal in the total synthesis of maremycins, a class of diketopiperazine natural products. researchgate.netdokumen.pub

Three-component reactions involving similar oxindole scaffolds further highlight their role in rapidly building molecular complexity. Rhodium-catalyzed reactions of 3-diazooxindoles with anilines and formaldehyde, for example, generate 3-amino-3-hydroxymethyloxindoles in a single, atom-economical step. acs.org Such transformations, which create multiple stereocenters and functional groups simultaneously, are highly desirable in modern organic synthesis. The resulting products, bearing hydroxyl and amino groups at the C3 position, are themselves versatile intermediates for further elaboration. acs.orgrsc.org

The journey from a simple precursor like this compound to a complex target involves a series of carefully planned steps, often guided by retrosynthetic analysis. youtube.com The reliability of reactions such as cycloadditions, condensations, and functional group interconversions involving the indolinone core allows synthetic chemists to confidently disconnect complex targets back to this fundamental building block.

Table 2: Examples of Multi-Step Syntheses Involving Indolinone Scaffolds

| Target Molecule Class | Key Intermediate | Key Transformation(s) | Citation |

|---|---|---|---|

| Maremycins A and D1 | (E)-3-Ethylidene-1-methylindolin-2-one | 1,3-Dipolar Cycloaddition | researchgate.netdokumen.pub |

| 3-Amino-3-hydroxymethyloxindoles | 3-Diazooxindoles | Rh(II)-catalyzed three-component reaction | acs.org |

| Spirooxindoles | 3-Alkynyl-3-hydroxy-2-oxindoles | Cyclization/Rearrangement | rsc.org |

Role as Key Precursors in the Elaboration of Diverse Chemical Libraries

In drug discovery and material science, the generation of chemical libraries containing a multitude of structurally related compounds is essential for screening and identifying lead candidates. A key precursor for such a library should be readily accessible and possess functional groups that allow for diversification through a range of chemical reactions. This compound fits this profile, serving as an ideal starting point for the elaboration of diverse chemical libraries based on the privileged oxindole scaffold. smolecule.comrsc.org

The value of this compound as a library precursor stems from its multiple points of diversification. The nucleophilic amino group can be reacted with a wide array of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to generate extensive libraries of amides, sulfonamides, and ureas, respectively. Each of these reactions introduces new functionalities and alters the steric and electronic properties of the molecule.

Simultaneously, the carbonyl group offers another site for diversification. It can be converted to an alcohol, which can then be etherified or esterified. smolecule.com Alternatively, Knoevenagel or Wittig-type reactions can transform the carbonyl into a variety of substituted alkenes, introducing significant structural diversity at the C3 position. These exocyclic alkenes can then undergo a host of further reactions, including hydrogenation, epoxidation, or Michael additions.

This multi-directional reactivity allows for the application of combinatorial chemistry principles. By reacting the single scaffold of this compound with large sets of diverse building blocks at its different reactive sites, chemists can rapidly generate a large library of related but distinct molecules. The resulting collection of novel indolinone derivatives can then be screened for various biological activities or material properties, facilitating the discovery of new lead compounds. smolecule.comopenmedicinalchemistryjournal.com The indole (B1671886) nucleus is a well-established pharmacophore, and libraries built around this core are of significant interest for identifying new therapeutic agents. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.